molecular formula C9H7ClN2O2S B6607550 4-chloroquinoline-8-sulfonamide CAS No. 2166667-87-2

4-chloroquinoline-8-sulfonamide

Cat. No.: B6607550
CAS No.: 2166667-87-2
M. Wt: 242.68 g/mol
InChI Key: WAYLRWDZBYEALD-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-sulfonamide (4-CQS) is an organosulfur compound that has been used for decades in the synthesis of pharmaceuticals, industrial chemicals, and other compounds. It is a white crystalline solid that is insoluble in water, but soluble in ethanol, methanol, and other organic solvents. 4-CQS has been studied extensively due to its unique properties, which make it an ideal starting material for a variety of synthetic reactions.

Mechanism of Action

4-chloroquinoline-8-sulfonamide is known to act as an electron-withdrawing group, which can increase the reactivity of the molecule to which it is attached. It can also act as a Lewis acid, which can increase the reactivity of other molecules. This compound can also act as a nucleophile, which can increase the reactivity of other molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have antifungal and antiviral activity in laboratory studies. Furthermore, this compound has been shown to have a variety of other biochemical and physiological effects, including the inhibition of histone deacetylase and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloroquinoline-8-sulfonamide in laboratory experiments include its low cost, its low toxicity, and its ease of use. Additionally, this compound can be used in a variety of synthetic reactions, which makes it a versatile starting material for the synthesis of a variety of compounds. One of the main limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of 4-chloroquinoline-8-sulfonamide in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, there is potential for the development of new applications for this compound, such as the synthesis of new pharmaceuticals and industrial chemicals. Furthermore, there is potential for the development of new biochemical and physiological effects of this compound, such as its potential as an anticancer agent. Finally, there is potential for the development of new analytical methods for the detection and quantification of this compound.

Synthesis Methods

4-chloroquinoline-8-sulfonamide is synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Mitsunobu reaction. In the Friedel-Crafts acylation reaction, a halogenated aromatic compound is reacted with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt in the presence of a base to form this compound. The Mitsunobu reaction involves the reaction of an alcohol with an acid chloride in the presence of a phosphine, such as triphenylphosphine, to form this compound.

Scientific Research Applications

4-chloroquinoline-8-sulfonamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and industrial chemicals. It has been used in the synthesis of a variety of drugs, including antimalarials, antifungals, and antivirals. It has also been used in the synthesis of polymers, dyes, and other industrial chemicals. This compound has been used in the synthesis of a variety of compounds, including polyphenols, polysulfides, and polyamides.

Properties

IUPAC Name

4-chloroquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLRWDZBYEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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